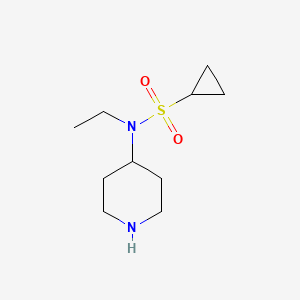

N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide

CAS No.:

Cat. No.: VC17602656

Molecular Formula: C10H20N2O2S

Molecular Weight: 232.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20N2O2S |

|---|---|

| Molecular Weight | 232.35 g/mol |

| IUPAC Name | N-ethyl-N-piperidin-4-ylcyclopropanesulfonamide |

| Standard InChI | InChI=1S/C10H20N2O2S/c1-2-12(9-5-7-11-8-6-9)15(13,14)10-3-4-10/h9-11H,2-8H2,1H3 |

| Standard InChI Key | LWGPWAJEGOQSAS-UHFFFAOYSA-N |

| Canonical SMILES | CCN(C1CCNCC1)S(=O)(=O)C2CC2 |

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Framework

The IUPAC name N-ethyl-N-piperidin-4-ylcyclopropanesulfonamide reflects its three core components:

-

A piperidin-4-yl group, a six-membered nitrogen-containing ring.

-

A cyclopropane ring fused to a sulfonamide group ().

-

An ethyl substituent attached to the sulfonamide nitrogen.

The SMILES notation provides a linear representation of the structure, highlighting the connectivity of the piperidine (), cyclopropane (), and ethyl () groups .

Spectroscopic and Computational Descriptors

Key computed properties include:

The InChIKey uniquely identifies the compound in chemical databases .

Physicochemical Properties and Conformational Analysis

Lipophilicity and Solubility

The value of 0.6 indicates moderate lipophilicity, positioning the compound within the optimal range for oral bioavailability . The polar surface area (57.8 Ų) aligns with sulfonamides known for transmembrane diffusion, suggesting potential blood-brain barrier permeability.

Tautomerism and Ionization States

The sulfonamide group () can act as a weak acid (), while the piperidine nitrogen () may protonate under physiological conditions, influencing solubility and receptor interactions .

Synthetic Routes and Derivative Formation

Hydrochloride Salt Preparation

The hydrochloride salt (CID 145884720) is formed by treating the free base with hydrochloric acid, improving crystallinity and stability for pharmaceutical formulations .

| Hazard Class | Category | Precautionary Measures |

|---|---|---|

| Skin Irritation | Category 2 | Wear protective gloves |

| Eye Irritation | Category 2A | Use eye protection |

| Respiratory Irritation | Category 3 | Avoid inhalation |

Future Research Directions

-

Pharmacological Profiling: Screen against kinase or GPCR targets.

-

Salt Form Optimization: Compare hydrochloride, citrate, and phosphate salts for solubility.

-

Toxicokinetic Studies: Assess metabolite formation and organ-specific toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume